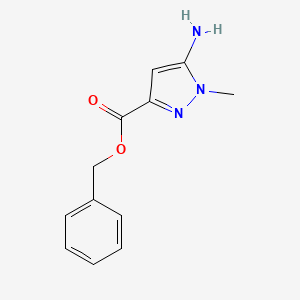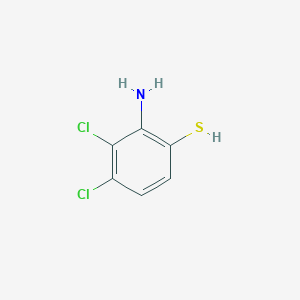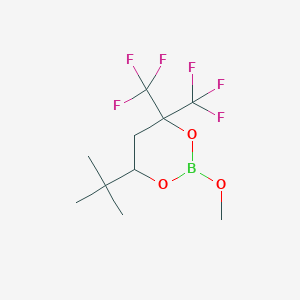
N-(azetidin-3-yl)-N-methyl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(azetidin-3-yl)-N-methyl-acetamide: is a heterocyclic compound featuring an azetidine ring, which is a four-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)-N-methyl-acetamide typically involves the reaction of azetidine derivatives with acetamide. One common method is the aza-Michael addition, where azetidine is reacted with an α,β-unsaturated carbonyl compound under basic conditions . Another method involves the N-alkylation of azetidine with methyl acetamide using a suitable base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: N-(azetidin-3-yl)-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine compounds.
Applications De Recherche Scientifique
N-(azetidin-3-yl)-N-methyl-acetamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(azetidin-3-yl)-N-methyl-acetamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions with the active sites of the target molecules .
Comparaison Avec Des Composés Similaires
Azetidine: A simpler analogue without the acetamide group.
N-methyl-azetidine: Lacks the acetamide functionality.
Azetidine-2-carboxylic acid: Contains a carboxylic acid group instead of an acetamide group.
Uniqueness: N-(azetidin-3-yl)-N-methyl-acetamide is unique due to its combination of the azetidine ring and the acetamide group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H12N2O |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
N-(azetidin-3-yl)-N-methylacetamide |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8(2)6-3-7-4-6/h6-7H,3-4H2,1-2H3 |
Clé InChI |
IEZPZICUISHPCM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)

![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)

![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)



![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)


![2-Ethyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12832245.png)
